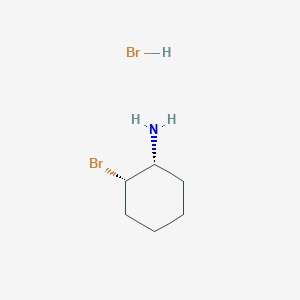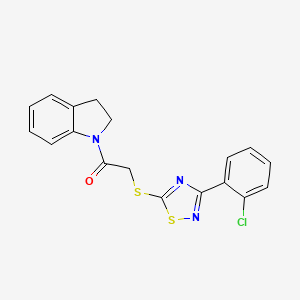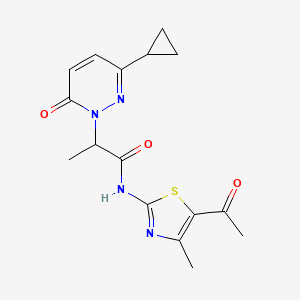
(1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide, commonly known as BCH, is a chemical compound that has been widely used in scientific research for its unique properties. It is a chiral compound that has both amine and bromide functional groups. BCH is known for its ability to interact with biological systems and has been used in various studies to understand the mechanisms of biological processes.
Mécanisme D'action
BCH acts as a neurotransmitter and ion channel modulator by binding to specific receptors in the brain and nervous system. It has been shown to selectively inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters that play a role in reward and motivation. This activity makes BCH a potential target for the development of drugs that can treat addiction and other neurological disorders.
Biochemical and Physiological Effects:
BCH has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and arousal. BCH has also been shown to have analgesic effects, reducing pain and discomfort in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCH in lab experiments is its ability to selectively inhibit the uptake of dopamine and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various biological processes. However, one limitation of using BCH is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving BCH. One potential area of research is the development of drugs that target BCH receptors for the treatment of addiction and other neurological disorders. Another area of research is the study of BCH's effects on ion channels and enzyme activity, which could lead to the development of new drugs for pain management and other conditions. Additionally, further research is needed to better understand the potential toxicity of BCH and its effects on different cell types.
Méthodes De Synthèse
BCH can be synthesized through a multistep process that involves the reaction of cyclohexene with HBr to form cyclohexyl bromide. This is followed by the reaction of cyclohexyl bromide with sodium azide to form cyclohexyl azide. Finally, the reduction of cyclohexyl azide with lithium aluminum hydride produces BCH.
Applications De Recherche Scientifique
BCH has been widely used in scientific research for its ability to interact with biological systems. It has been used in various studies to understand the mechanisms of biological processes such as neurotransmission, ion channel function, and enzyme activity. BCH has also been used in studies related to drug addiction, pain management, and neurological disorders.
Propriétés
IUPAC Name |
(1R,2S)-2-bromocyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFSRLWUIONFQ-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814282.png)

![8-(5-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814285.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one](/img/structure/B2814288.png)
![[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate](/img/structure/B2814289.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2814291.png)
![1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814293.png)
![(2E)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 2-hydrazone](/img/structure/B2814295.png)


![1-Fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B2814299.png)
